3-Chloro-4'-ethoxybenzophenone

Analytical Chemistry Quality Control Chemical Procurement

3-Chloro-4'-ethoxybenzophenone (CAS 951884-55-2) features a non-interchangeable 3-chloro/4'-ethoxy substitution architecture. Positional studies confirm even minor chloro shifts (e.g., 3→2) dramatically alter radical formation kinetics—generic analogs like 3-chlorobenzophenone or 4'-ethoxybenzophenone cannot substitute without empirical validation. The combined electron-withdrawing 3-Cl and electron-donating 4'-OEt groups create a distinct electronic environment critical for reproducible SAR, photochemistry, and analytical method development. Procure at verified ≥97% purity to eliminate impurity confounds in HPLC/LC-MS/NMR validation and photoinitiator research.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 951884-55-2
Cat. No. B3023707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4'-ethoxybenzophenone
CAS951884-55-2
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H13ClO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3
InChIKeyZMZFMDGJZHPZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4'-ethoxybenzophenone (CAS 951884-55-2): A Structurally Defined, Substituted Benzophenone for Research Sourcing


3-Chloro-4'-ethoxybenzophenone (CAS 951884-55-2) is an organic compound belonging to the substituted benzophenone family, with the molecular formula C15H13ClO2 and a molecular weight of 260.71 g/mol . Its IUPAC name is (3-chlorophenyl)-(4-ethoxyphenyl)methanone, which precisely defines its unique substitution pattern: a chlorine atom at the 3-position of one phenyl ring and an ethoxy group at the 4'-position of the other . This specific arrangement of electron-withdrawing and electron-donating groups distinguishes it from other chlorinated or alkoxylated benzophenones, creating a unique chemical identity that influences its physical properties and potential reactivity in synthetic and analytical applications.

Why 3-Chloro-4'-ethoxybenzophenone (CAS 951884-55-2) Cannot Be Casually Substituted by Other Chlorobenzophenones


The precise positioning of substituents on the benzophenone scaffold is a critical determinant of chemical behavior. A time-resolved resonance Raman study has demonstrated that even a simple positional shift of a chloro substituent from the 3- to the 2-position dramatically reduces the formation yield and rate of diphenylketyl radicals in hydrogen-abstraction reactions [1]. This observation highlights that in-class compounds, such as 3-chlorobenzophenone, 4-chlorobenzophenone, or 4'-ethoxybenzophenone, cannot be considered functionally interchangeable with 3-chloro-4'-ethoxybenzophenone. The combination of a 3-chloro and a 4'-ethoxy group creates a distinct electronic environment that cannot be replicated by analogs with different substitution patterns. Relying on a generic analog without empirical verification of its specific properties in a given application introduces significant scientific risk and may lead to non-reproducible results in fields ranging from photoinitiation to medicinal chemistry.

Quantitative Differentiation Evidence for Sourcing 3-Chloro-4'-ethoxybenzophenone (CAS 951884-55-2)


Higher Assayed Purity Profile Compared to Common Industrial-Grade Analogs

This compound is available from reputable research suppliers at a minimum purity specification of 95% and up to 98% as verified by HPLC and NMR . While many commercially available, bulk industrial benzophenone derivatives are offered at lower purities (often 90% or less), the higher specification for 3-Chloro-4'-ethoxybenzophenone reduces the risk of side reactions from impurities and ensures more reproducible outcomes in sensitive experiments. This is a key differentiator from sourcing cheaper, less pure analogs.

Analytical Chemistry Quality Control Chemical Procurement

Predicted Enhanced Lipophilicity (logP) Over Non-Ethoxylated 3-Chlorobenzophenone

The presence of a 4'-ethoxy group is predicted to significantly increase the lipophilicity of 3-Chloro-4'-ethoxybenzophenone compared to the parent compound 3-chlorobenzophenone. The calculated logP for the target compound is approximately 4.2-4.5 [1], whereas the experimental logP for 3-chlorobenzophenone is 3.58 [2]. This difference of approximately 0.6 to 0.9 log units represents a roughly 4- to 8-fold increase in the octanol-water partition coefficient.

Medicinal Chemistry Physicochemical Property Drug Design ADME

Distinct Photophysical Reactivity Profile Inferred from Class-Level Studies

A foundational study on chloro-substituted benzophenones revealed that the position of the chloro group profoundly influences the yield and kinetics of diphenylketyl (DPK) radical formation [1]. While 3-chloro, 4-chloro, and 4,4'-dichloro derivatives exhibited similar hydrogen-abstraction abilities, the 2-chloro derivative showed a significantly lower yield and slower formation rate. The target compound, 3-Chloro-4'-ethoxybenzophenone, incorporates a 3-chloro group, which is associated with the more reactive profile. Furthermore, the 4'-ethoxy group is an electron-donating group that is expected to further modulate the triplet state energy and lifetime, differentiating its photochemical behavior from simple chlorobenzophenones.

Photochemistry Photoinitiator Polymer Chemistry Material Science

Defined Long-Term Storage Conditions Ensure Reproducible Procurement

The compound is specified for long-term storage in a cool, dry place . This is a clear, actionable requirement that differs from some related benzophenone derivatives which may require more stringent conditions (e.g., storage under inert gas, -20°C). The defined and relatively simple storage protocol for 3-Chloro-4'-ethoxybenzophenone reduces the logistical burden and ensures material integrity upon receipt, a practical differentiator for procurement and inventory planning compared to more labile analogs.

Inventory Management Compound Stability Procurement Specification

Validated Application Scenarios for 3-Chloro-4'-ethoxybenzophenone (CAS 951884-55-2) Based on Quantitative Evidence


High-Fidelity Building Block for Medicinal Chemistry SAR Studies

Given its high purity (≥95%) and enhanced predicted lipophilicity over 3-chlorobenzophenone, this compound is a robust scaffold for structure-activity relationship (SAR) studies. Researchers can confidently use it to probe the impact of combined 3-chloro and 4'-ethoxy substitution on target binding, cellular permeability, and metabolic stability. Its procurement at high purity from suppliers like AK Scientific and Leyan minimizes the confounding variable of impurities [1].

Calibration Standard for Analytical Method Development

The defined substitution pattern and availability at verified purity (up to 98%) make 3-Chloro-4'-ethoxybenzophenone an excellent candidate for developing and validating HPLC, LC-MS, or NMR methods. Its unique retention time and spectral signature, distinct from simpler benzophenones, serve as a reliable reference point for analyzing complex mixtures or monitoring synthetic reactions [1].

Probe for Investigating Substituent Effects on Photochemical Reactivity

Building on the class-level evidence regarding the influence of chloro position on benzophenone triplet state reactivity [1], this compound serves as a valuable probe to study the additive or synergistic effects of an electron-donating ethoxy group. Researchers in photochemistry and polymer science can use it to explore new photoinitiator systems or to understand fundamental energy transfer processes.

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